molecular formula C22H19ClN2O5 B15024962 3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B15024962
M. Wt: 426.8 g/mol
InChI Key: NEIWQCMNVVHDQN-ISLYRVAYSA-N
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Description

3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole moiety in its structure suggests potential biological activities, as indole derivatives are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole moiety.

Uniqueness

3’-[(4-chlorophenyl)carbonyl]-4’-hydroxy-1’-(2-methoxyethyl)-1-methylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the indole moiety with the spiro configuration enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8 g/mol

IUPAC Name

(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C22H19ClN2O5/c1-24-16-6-4-3-5-15(16)22(21(24)29)17(18(26)13-7-9-14(23)10-8-13)19(27)20(28)25(22)11-12-30-2/h3-10,26H,11-12H2,1-2H3/b18-17+

InChI Key

NEIWQCMNVVHDQN-ISLYRVAYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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